molecular formula C28H23ClF3N7O2 B607023 Debio 0617B CAS No. 1332329-27-7

Debio 0617B

Cat. No. B607023
M. Wt: 581.98
InChI Key: FLJSOYXRJCMRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Debio 0617B is a multi-kinase inhibitor . It targets key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . This results in the inhibition of tumor cell growth and metastasis .


Molecular Structure Analysis

The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 .


Chemical Reactions Analysis

Debio 0617B has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .


Physical And Chemical Properties Analysis

The chemical formula of Debio 0617B is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 . The elemental analysis shows that it contains C, 57.79; H, 3.98; Cl, 6.09; F, 9.79; N, 16.85; O, 5.50 .

Scientific Research Applications

  • Inhibition of Solid Tumor Growth : Debio 0617B is effective in inhibiting growth in STAT3-driven solid tumors. It targets phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs). It has demonstrated dose-dependent inhibition of pSTAT3 in STAT3-activated carcinoma cell lines and potent antiproliferative activity in various cancer cell lines and patient-derived tumor xenografts. In vivo efficacy was observed with Debio 0617B inhibiting tumor growth in mouse xenograft models (Murone et al., 2016).

  • Impact on Acute Myelogenous Leukemia (AML) : In a study focusing on Acute Myelogenous Leukemia (AML), Debio 0617B reduced the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells. This was observed both in vitro and in xenotransplantation experiments, leading to the long-term elimination of human leukemia stem cells (LSCs) and leukemia. This finding suggests that inhibition of multiple tyrosine kinases upstream of STAT3/5 can have a sustained therapeutic effect in AML and prevent relapses (Murone et al., 2017).

  • Potential in Hepatitis C Treatment : Another research area for Debio 0617B is its potential as a treatment for chronic hepatitis C. Debio 0617B, as a cyclophilin inhibitor, has shown activity against various hepatitis C virus genotypes and displays an additive antiviral effect with pegylated interferon. This makes it a promising candidate for combination therapy in hepatitis C treatment (Crabbé et al., 2009).

Safety And Hazards

Safety measures for handling Debio 0617B include wearing safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used. The product should be kept away from drains, water courses, or the soil .

Future Directions

Debio 0617B has shown potent activity on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition . It has been tested in several mouse xenograft models and has shown in vivo efficacy by inhibiting tumor growth . In the future, it may result in sustained therapeutic efficacy of targeted therapy in AML and prevent relapses .

properties

IUPAC Name

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSOYXRJCMRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debio 0617B

Citations

For This Compound
26
Citations
M Murone, R Radpour, A Attinger, AV Chessex… - Molecular cancer …, 2017 - AACR
… LSCs via the multi-TK inhibitor Debio 0617B. Debio 0617B has a unique profile targeting key … In contrast, the multi-TK inhibitor Debio 0617B reduced maintenance and self-renewal of …
Number of citations: 14 aacrjournals.org
M Murone, A Vaslin Chessex, A Attinger… - Molecular cancer …, 2016 - AACR
… Debio 0617B does not target EGFR kinase activity, which is … STAT3 blockade in vivo by Debio 0617B and the EGFR inhibitor … the ability of Debio 0617B to inhibit metastases in vivo. …
Number of citations: 10 aacrjournals.org
CM Huguenin, Y Banz, S Sengupta, M Aguet, S Rigotti… - researchgate.net
… potential of Debio 0617B in primary human AML, Debio 0617B was tested in liquid cultures of isolated primary human CD34+ AML stem/progenitor cells. In this context, Debio 0617B …
Number of citations: 2 www.researchgate.net
M Santoni, F Miccini, A Cimadamore… - Expert opinion on …, 2021 - Taylor & Francis
… Among emerging agents, Debio 0617B, is a first-in-class kinase inhibitor with a unique profile … Debio 0617B showed a potent activity on a broad spectrum of STAT3-driven solid tumors …
Number of citations: 15 www.tandfonline.com
CY Loh, A Arya, AF Naema, WF Wong, G Sethi… - Frontiers in …, 2019 - frontiersin.org
… Recently, Debio 0617B is the first-in-class kinase inhibitor that targeting phospho-STAT3 (pSTAT3… Debio 0617B demonstrated dose-dependent inhibition of pSTAT3 in STAT3-activated …
Number of citations: 265 www.frontiersin.org
M Murone, AV Chessex, A Attinger, R Ramachandra… - Mol Cancer Ther, 2016
Number of citations: 0
T Stiehl, A Marciniak-Czochra - Current Opinion in Systems Biology, 2017 - Elsevier
Self-renewal is the process by which stem cells give rise to stem cells. Recent insights from experimental and theoretical models suggest that self-renewal not only influences the stem …
Number of citations: 47 www.sciencedirect.com
AA Zulkifli, FH Tan, TL Putoczki, SS Stylli… - Molecular and cellular …, 2017 - Elsevier
Several EGFR inhibitors are currently undergoing clinical assessment or are approved for the clinical management of patients with varying tumour types. However, treatment often …
Number of citations: 55 www.sciencedirect.com
E Differding - ChemMedChem, 2014 - Wiley Online Library
… Debiopharm and Aurigene also signed a license agreement to develop and commercialize Debio 0617B, a multi-kinase inhibitor, which passed the clinical candidate nomination stage …
C An, H Li, X Zhang, J Wang… - International …, 2019 - spandidos-publications.com
… Conversely, Stat3 is inhibited by Debio 0617B, a novel RTK inhibitor that inhibits Stat3 in Stat3-activated carcinoma cell lines and causes a dose-dependent decrease in cell …
Number of citations: 22 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.